4'-phenyl-1',4'-dihydro-2,3'-biquinoline
Overview
Description
4'-Phenyl-1',4'-dihydro-2,3'-biquinoline is a complex organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a structure that includes a fused benzene and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-phenyl-1',4'-dihydro-2,3'-biquinoline typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another approach is the Friedländer synthesis, where o-aminobenzaldehyde reacts with acetophenone under acidic conditions to form the quinoline core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of synthetic route and conditions depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4'-Phenyl-1',4'-dihydro-2,3'-biquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, which are important in various industrial applications.
Reduction: Dihydroquinoline derivatives, which can serve as intermediates in pharmaceutical synthesis.
Substitution: Halogenated quinolines and hydroxylated quinolines, which have potential biological activity.
Scientific Research Applications
4'-Phenyl-1',4'-dihydro-2,3'-biquinoline has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their therapeutic potential in treating diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4'-phenyl-1',4'-dihydro-2,3'-biquinoline exerts its effects depends on its specific derivatives and applications. For example, in antimicrobial applications, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell membranes and enzymes involved in cell wall synthesis.
Anticancer Activity: Interacts with proteins involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Quinoline
Isoquinoline
Quinone derivatives
4-Hydroxy-2-quinolones
1H-Pyrazolo[3,4-b]quinolines
Biological Activity
4'-Phenyl-1',4'-dihydro-2,3'-biquinoline is a compound belonging to the biquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and potential applications in medicine.
Synthesis of this compound
The synthesis of 2,3'-biquinolines, including this compound, typically involves multi-step chemical reactions. Various methods have been reported in the literature for the synthesis of these compounds, often employing Vilsmeier reactions or other condensation techniques to achieve the desired structures .
Antimicrobial Activity
Research indicates that biquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain biquinolines demonstrate activity against various bacterial strains. The mechanism often involves interference with bacterial DNA replication or cell wall synthesis .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro assays revealed that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development .
Table 1: Cytotoxicity of this compound on Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis |
MCF-7 | 20 | Inhibition of cell proliferation |
A549 | 18 | Disruption of mitochondrial function |
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, biquinoline derivatives have been reported to possess anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Study on Anticancer Activity
A notable study investigated the effects of this compound on breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 15 µM. The study concluded that this compound could serve as a lead for developing new anticancer agents targeting breast cancer cells .
Evaluation of Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of various biquinolines against Gram-positive and Gram-negative bacteria. The findings indicated that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections .
Properties
IUPAC Name |
2-(4-phenyl-1,4-dihydroquinolin-3-yl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2/c1-2-9-18(10-3-1)24-19-11-5-7-13-22(19)25-16-20(24)23-15-14-17-8-4-6-12-21(17)26-23/h1-16,24-25H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPPRMVJKJMNJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC=C2C4=NC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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